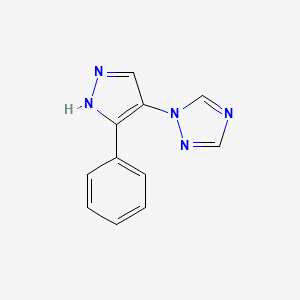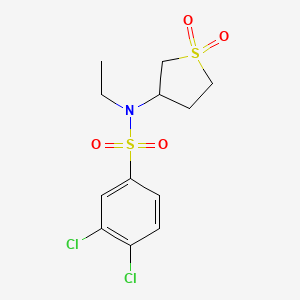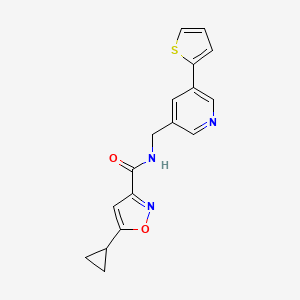
1-(3-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole, or simply 1-phenyl-1H-pyrazole-4-yl-1H-1,2,4-triazole, is a heterocyclic organic compound with a wide range of applications in scientific research. It is a member of the pyrazole family, which is a group of organic compounds that contain a nitrogen atom in a five-membered ring. This compound is often used in the synthesis of other compounds, as well as in the study of biochemical and physiological processes.
Wissenschaftliche Forschungsanwendungen
- Forscher haben das Potenzial von 1-(3-Phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazol-Derivaten als Aurora-A-Kinase-Inhibitoren untersucht. Aurora-A-Kinase ist ein entscheidendes Protein, das an der Zellteilung beteiligt ist und als vielversprechendes Ziel für die Krebstherapie angesehen wurde . Diese Derivate zeigen Zytotoxizität gegenüber Krebszelllinien, was sie zu vielversprechenden Kandidaten für die Entwicklung neuartiger Antitumormittel macht.
- Einige Studien haben die entzündungshemmenden Wirkungen dieser Verbindung untersucht. Durch die Modulation entzündungsfördernder Signalwege kann es zur Behandlung von entzündlichen Erkrankungen beitragen .
Antitumoraktivität
Entzündungshemmende Eigenschaften
Zukünftige Richtungen
The future directions for research on “1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole” could involve further exploration of its potential as a therapeutic agent, particularly in the context of cancer treatment . Additionally, more research could be done to fully understand its synthesis, chemical reactions, and physical and chemical properties.
Wirkmechanismus
Target of Action
Similar compounds have been found to target enzymes like aurora-a kinase and COX-2 . These enzymes play crucial roles in cell division and inflammation, respectively .
Mode of Action
Similar compounds have been found to inhibit the activity of their target enzymes . This inhibition can lead to changes in cellular processes such as cell division and inflammation .
Biochemical Pathways
Similar compounds have been found to affect pathways related to cell division and inflammation . The downstream effects of these pathway alterations can include changes in cell growth and immune response .
Result of Action
Similar compounds have been found to exhibit cytotoxic effects in certain cancer cell lines . This suggests that 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole may also have potential anticancer effects.
Biochemische Analyse
Biochemical Properties
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been shown to interact with enzymes such as Aurora-A kinase, which is involved in cell division and has been targeted for cancer therapy . The compound binds to the active site of Aurora-A kinase, inhibiting its activity and thereby affecting cell proliferation. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole interacts with other proteins and biomolecules, influencing various biochemical pathways.
Cellular Effects
The effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole on cellular processes are profound. It has been observed to influence cell signaling pathways, particularly those involved in cell cycle regulation and apoptosis. The compound can alter gene expression, leading to changes in the production of proteins that regulate cell growth and survival. In cancer cells, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole has demonstrated cytotoxic effects, reducing cell viability and inducing programmed cell death .
Molecular Mechanism
At the molecular level, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole exerts its effects through specific binding interactions with target biomolecules. The compound’s structure allows it to fit into the active sites of enzymes, such as Aurora-A kinase, where it forms stable complexes that inhibit enzyme activity . This inhibition can lead to downstream effects on cellular processes, including the disruption of cell division and the induction of apoptosis. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can modulate gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole have been studied over various time periods. The compound exhibits stability under standard laboratory conditions, but its activity can degrade over extended periods or under specific environmental conditions . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and reduce tumor growth without significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is involved in several metabolic pathways, primarily through its interactions with enzymes involved in drug metabolism . The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can have different biological activities and contribute to the overall pharmacological profile of the compound. Additionally, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole can affect metabolic flux and alter the levels of key metabolites in cells.
Transport and Distribution
Within cells and tissues, 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is transported and distributed through interactions with specific transporters and binding proteins . The compound can accumulate in certain cellular compartments, influencing its localization and activity. For example, it may be transported into the nucleus, where it can interact with nuclear proteins and affect gene expression. The distribution of the compound within tissues can also impact its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 1-(3-phenyl-1H-pyrazol-4-yl)-1H-1,2,4-triazole is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can influence mitochondrial function and induce apoptosis. Understanding the subcellular localization of the compound can provide insights into its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
1-(5-phenyl-1H-pyrazol-4-yl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5/c1-2-4-9(5-3-1)11-10(6-13-15-11)16-8-12-7-14-16/h1-8H,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANCTKSZNAKJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2551762.png)
![N-(2-chlorobenzyl)-2-(1-(3-nitrobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2551763.png)

![1,6,7-trimethyl-3-(3-methylbenzyl)-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2551766.png)
![4-[(2,3-Dichlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2551767.png)
![N-(1-methyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2551768.png)


![Methyl thieno[3,2-C]pyridine-4-carboxylate](/img/structure/B2551775.png)
![{2-[(4-Methylbenzoyl)amino]-1,3-thiazol-4-YL}acetic acid](/img/structure/B2551776.png)
![N-(5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2551777.png)
![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-oxopropylsulfanyl)purine-2,6-dione](/img/structure/B2551780.png)
